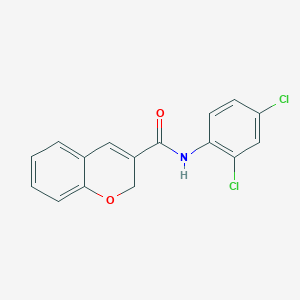

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

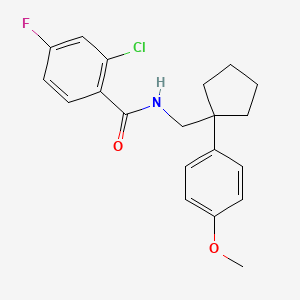

“N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a chromene backbone with a carboxamide group attached to one of the carbon atoms and a 2,4-dichlorophenyl group attached to the nitrogen atom of the carboxamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including coupling reactions and heterocyclization .Molecular Structure Analysis

The molecular structure of this compound would likely include a chromene ring system, a carboxamide group, and a 2,4-dichlorophenyl group .Scientific Research Applications

Urease Inhibition

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide: has been studied for its urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which is a crucial step in the nitrogen cycle of microorganisms and plants . The compound has shown significant inhibition of this enzyme, which could be beneficial in the treatment of diseases related to the urease enzyme, such as urinary tract infections and gastric ulcers caused by Helicobacter pylori.

Antioxidant Activity

The compound has demonstrated promising antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress caused by free radicals. This characteristic could be harnessed in developing therapeutic agents aimed at mitigating oxidative stress-related conditions, including aging and chronic diseases like cancer .

Cytotoxicity

Research has also explored the cytotoxic effects of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide . Cytotoxic compounds can be used to destroy cancer cells, and the compound’s cytotoxicity was assessed using brine shrimp lethality bioassay, indicating potential as an anti-cancer agent .

DNA Protection

The ability of the compound to protect DNA from cleavage has been investigated. DNA protection assays have shown that it can protect human blood DNA at certain concentrations. This property is significant for developing drugs that can shield DNA from harmful agents, thereby preventing mutations and cancer .

DNA Binding

The interaction of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide with DNA has been studied using UV-visible spectroscopy. The compound exhibits substantial and spontaneous interaction with DNA through intercalation, which is a mode of binding that could be utilized in designing drugs that target DNA, such as certain types of antibiotics and anti-cancer drugs .

Molecular Docking

Molecular docking studies have been performed to understand how N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide interacts with biological targets. The compound exhibited hydrogen bonding and C-H-π interaction with a significant docking energy score, suggesting its potential as a lead compound in drug design .

Density Functional Theory (DFT) Calculations

DFT calculations have been used to gain insights into the electronic structure of the compound. Understanding the electronic structure is essential for predicting reactivity and interaction with other molecules, which is crucial in the development of new materials and drugs .

Hirshfeld Surface Analysis

The Hirshfeld surface analysis provides a 3D representation of the electrostatic potential of molecules in a crystalline state. This analysis for N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide indicates that the stabilization of its structure is dominated by electrostatic energy contributions, which is valuable information for crystal engineering and designing compounds with desired properties .

Mechanism of Action

Target of Action

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a complex organic compound. Compounds with similar structures have been found to interact with targets such asBotulinum neurotoxin type A .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been found to inhibit the activity ofsuccinate dehydrogenase inhibitors (SDHIs) , which play a crucial role in the citric acid cycle .

Pharmacokinetics

The compound’s molecular weight of 204053 suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit antifungal activity, suggesting that this compound may also have potential antimicrobial properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide. For instance, the presence of certain ions in the environment can affect the removal rate of similar compounds . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLROQGNMZNGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)